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Get Quote

Introduction & Structural Context

Methyl 2-(4-bromophenoxy)acetate (CAS: 4841-23-0) is a critical intermediate in the
synthesis of phenoxy-based pharmaceuticals and agrochemicals. Structurally, it consists of a
para-brominated phenyl ring linked via an ether oxygen to an acetate methyl ester. This
bifunctional nature—possessing both an electrophilic ester and a nucleophilic aromatic ring
(deactivated by the halogen)—makes it a versatile scaffold for heterocycle formation, such as
benzoxazines and benzoxazepinones [1].

For researchers and process chemists, accurate spectroscopic characterization is vital to
distinguish this compound from its isomers (e.g., ortho-bromo derivatives) and hydrolysis
products (4-bromophenoxyacetic acid). This guide provides a definitive reference for its
identification using NMR, IR, and Mass Spectrometry.

Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
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The NMR data below reflects the compound's behavior in deuterated chloroform (

). The aromatic region displays a classic AA'BB' system characteristic of 1,4-disubstituted
benzenes.
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Technical Note: The large chemical shift difference (

ppm) between the two aromatic doublets is a rapid diagnostic tool to confirm para-
substitution. In ortho-isomers, the symmetry is broken, leading to four distinct
aromatic signals.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the ester and ether functionalities.
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Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the bromine atom through its

isotopic abundance.

e Molecular lon (

): Clusters at m/z 244 and 246 with a 1:1 intensity ratio, confirming the presence of a single

Bromine atom (

and

).

o Base Peak / Fragmentation:

o Loss of

(31 Da)
Acylium ion (

213/215).

o Cleavage of the ether linkage often yields the 4-bromophenol cation or radical (
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172/174).

Visualization: Fragmentation & Logic Flow

The following diagram illustrates the logical flow for confirming the structure via MS
fragmentation and NMR logic.
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Figure 1: Structural confirmation logic flow combining MS fragmentation patterns and NMR
symmetry analysis.

Experimental Protocol: Sample Preparation

To ensure reproducibility of the spectral data above, follow this standardized preparation
protocol.

Materials

e Solvent: Chloroform-d (
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, 99.8% D) with 0.03% v/v TMS.

e Concentration: 10-15 mg of sample per 0.6 mL solvent.

e Tube: 5 mm high-precision NMR tube.

Procedure

e Massing: Weigh 12 mg of Methyl 2-(4-bromophenoxy)acetate into a clean vial.
 Dissolution: Add 0.6 mL of

. Vortex for 30 seconds until the solution is optically clear.

o Note: If the sample contains residual acid (from hydrolysis), a broad singlet near 8-10
ppm may appear. Filter through a small plug of anhydrous

if necessary.
e Acquisition:
o 1H: 16 scans, 1 second relaxation delay.

o 13C: 512 scans minimum to resolve the quaternary C-Br carbon at 113 ppm.
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¢ To cite this document: BenchChem. [Technical Characterization Guide: Methyl 2-(4-
bromophenoxy)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3022657/docs#technical-characterization-guide-
methyl-2-4-bromophenoxy-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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